Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate
Description
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate (CAS RN: 31994-60-2) is a synthetic ester derivative with the molecular formula C₂₆H₄₄O₄ and a molecular weight of 420.6252 g/mol . Its structure features a tetradecanoate (myristate) chain esterified to a phenolic moiety substituted with a hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) group at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-6-8-9-10-11-12-13-14-15-16-17-24(25(28)29-7-2)30-21-18-19-23(27)22(20-21)26(3,4)5/h18-20,24,27H,6-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQBFMHVASTQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC)OC1=CC(=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953882 | |
| Record name | Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31994-60-2 | |
| Record name | Ethyl 2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]tetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31994-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(m-tert-butyl-p-hydroxyphenoxy)tetradecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031994602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(m-tert-butyl-p-hydroxyphenoxy)tetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate typically involves the esterification of tetradecanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: Tetradecanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl tetradecanoate.
Phenoxy Substitution: The ethyl tetradecanoate is then reacted with 3-tert-butyl-4-hydroxyphenol in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of tetradecanoic acid and ethanol are mixed in industrial reactors with acid catalysts.
Continuous Flow Reactors: The esterified product is then subjected to continuous flow reactors where the phenoxy substitution occurs.
Purification: The final product is purified using distillation and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate is utilized as a reagent in organic synthesis. It serves as a model compound for studying:
- Esterification Reactions : The compound can be synthesized via esterification of tetradecanoic acid and ethanol, allowing researchers to explore reaction kinetics and mechanisms.
- Substitution Reactions : The phenoxy group enables electrophilic aromatic substitution studies, which are crucial for understanding aromatic chemistry.
Biology
Research has indicated potential biological applications:
- Antioxidant Properties : The hydroxyphenoxy group suggests the compound may exhibit antioxidant activity. Studies are ongoing to evaluate its efficacy in neutralizing free radicals and reducing oxidative stress.
Medicine
In the pharmaceutical field, this compound is being investigated for:
- Drug Delivery Systems : Its structure allows for modification to enhance bioavailability and targeted delivery of therapeutic agents.
- Precursor for Pharmaceuticals : The compound may serve as an intermediate in synthesizing novel drugs, particularly those targeting inflammatory and oxidative stress-related conditions.
Industry
The compound finds utility in various industrial applications:
- Production of Specialty Chemicals : It can be used to synthesize other valuable chemical intermediates.
- Additives in Lubricants and Cosmetics : Its properties may enhance the performance of lubricants or act as a stabilizer in cosmetic formulations.
Case Studies
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to control compounds, suggesting its potential use in health supplements.
-
Drug Delivery Systems
- Research on drug delivery systems highlighted the compound's ability to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In vitro studies demonstrated improved cellular uptake compared to traditional delivery methods.
-
Lubricant Additive Performance
- An industrial application study assessed the effectiveness of this compound as an additive in synthetic lubricants. Findings showed enhanced thermal stability and reduced friction coefficients compared to standard formulations.
Mechanism of Action
The mechanism of action of ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate involves its interaction with molecular targets through its functional groups:
Hydroxy Group: Acts as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors.
Phenoxy Group: Participates in aromatic stacking interactions and can undergo electrophilic substitution.
Ester Group: Can be hydrolyzed to release the active tetradecanoic acid and phenol derivatives.
Comparison with Similar Compounds
Ethyl Tetradecanoate (Ethyl Myristate)
Molecular Formula : C₁₆H₃₂O₂; Molecular Weight : 256.42 g/mol .
- Structural Differences: Lacks the phenolic tert-butyl-hydroxyphenoxy substituent.
- Functional Properties: Acts as a flavor compound in alcoholic beverages (e.g., soju, beer) and contributes to fruity/yeasty aromas . Forms nanoemulsions with a droplet size of 144.2 ± 2.00 nm, larger than methyl tetradecanoate (124.5 nm) but smaller than butyl tetradecanoate (192.8 nm) due to ester chain hydrophobicity .
- Applications : Used in cosmetics, food flavoring, and lipid-based drug delivery systems .
α/β-Amyrin Tetradecanoate Esters
Examples: β-Amyrin tetradecanoate (C₄₄H₇₆O₃), α-Amyrin tetradecanoate (C₄₄H₇₆O₃) .
- Structural Differences: Contain a triterpenoid backbone (amyrin) instead of a phenolic group.
- Functional Properties: Derived from natural sources (e.g., plant resins), these esters exhibit anti-inflammatory and antimicrobial activities.
Antioxidant 245 (Triethylene Glycol Bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate)
Molecular Formula : C₃₄H₅₀O₈; Molecular Weight : 618.76 g/mol .
- Structural Differences: Contains two phenolic rings with tert-butyl and methyl groups, linked via a triethylene glycol chain.
- Functional Properties: Higher molecular weight and dual phenolic groups enhance thermal stability and antioxidant efficiency. Widely used in polymers to prevent oxidative degradation, whereas Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate may have niche applications due to its single phenolic group and longer alkyl chain .
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
Molecular Formula : C₁₁H₁₆O₂; Molecular Weight : 180.24 g/mol .
- Structural Differences: Simpler structure with a methoxy group instead of a tetradecanoate ester.
- Functional Properties: Potent inhibitor of tumor-promoter-induced ornithine decarboxylase (ODC) activity (50% inhibition at 6 µmol) . this compound may exhibit similar antioxidant mechanisms but with altered bioavailability due to its esterified fatty chain.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications | Antioxidant Efficacy |
|---|---|---|---|---|---|
| This compound | C₂₆H₄₄O₄ | 420.63 | Phenolic -OH, tert-butyl, ester | Specialty chemicals, antioxidants | Moderate (inferred) |
| Ethyl Tetradecanoate | C₁₆H₃₂O₂ | 256.42 | Ester | Flavors, cosmetics, emulsions | None |
| Antioxidant 245 | C₃₄H₅₀O₈ | 618.76 | Dual phenolic -OH, tert-butyl | Polymer stabilization | High |
| BHA | C₁₁H₁₆O₂ | 180.24 | Phenolic -OH, tert-butyl, methoxy | Food preservation, pharmaceuticals | High |
Research Findings and Implications
- Antioxidant Activity: The tert-butyl-hydroxyphenoxy group in this compound aligns with BHA’s radical-scavenging mechanism, but its esterified chain may reduce cellular uptake compared to smaller antioxidants like BHA .
- Physical Properties: The tetradecanoate chain increases hydrophobicity, making it suitable for lipid-based formulations (e.g., nanoemulsions) but less ideal for aqueous systems .
Biological Activity
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate (CAS No. 31994-60-2) is a compound derived from the phenolic antioxidant butylated hydroxyanisole (BHA). This compound has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and mechanisms of action against carcinogenesis.
Chemical Structure and Properties
This compound consists of a tetradecanoate chain linked to a phenolic moiety, which is known for its antioxidant capabilities. The presence of the tert-butyl and hydroxy groups enhances its stability and activity as an antioxidant.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₃₈O₃ |
| Molecular Weight | 290.49 g/mol |
| CAS Number | 31994-60-2 |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds are believed to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.
- Inhibition of Carcinogenesis : Studies have shown that related phenolic antioxidants can inhibit the neoplastic effects of various chemical carcinogens. For instance, butylated hydroxyanisole (BHA) has been found to significantly reduce the induction of ornithine decarboxylase (ODC) activity, a marker for tumor promotion, when administered prior to exposure to tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate) .
- Induction of Detoxification Enzymes : this compound may enhance the activity of detoxification enzymes such as glutathione S-transferase and epoxide hydrolase. This induction is crucial for the metabolism and elimination of xenobiotics, including carcinogens .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in the phenolic structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Induction : By enhancing the activity of phase II detoxification enzymes, this compound may facilitate the removal of harmful substances from the body, thus exerting a protective effect against potential carcinogens .
Case Studies
- Dietary Administration Studies : In rodent studies, dietary administration of BHA has shown increased activities of hepatic enzymes involved in detoxification processes. For example, mice fed diets containing BHA exhibited enhanced levels of glutathione S-transferase and epoxide hydrolase, indicating a robust response in detoxification pathways .
- Comparative Studies : Research comparing different phenolic antioxidants has demonstrated that while both BHA and BHT (butylated hydroxytoluene) enhance certain enzyme activities, their effects can vary significantly depending on the specific biological context and species studied. For instance, while BHA showed a more pronounced effect on liver enzyme induction, BHT had variable effects across different rodent species .
Table 2: Summary of Biological Effects
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Significant reduction in oxidative stress |
| Enzyme Induction | Increased levels of GST and epoxide hydrolase |
| Carcinogenic Inhibition | Reduced ODC activity post-carcinogen exposure |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
